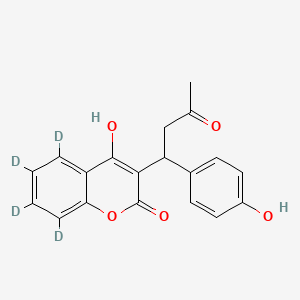

4'-Hydroxy Warfarin-d4

説明

4’-Hydroxy Warfarin-d4 is a labelled analogue of 4’-Hydroxy Warfarin, which is a metabolite of Warfarin in humans . It has a molecular formula of C19H12D4O5 and a molecular weight of 328.35 .

Synthesis Analysis

The synthesis of warfarin analogs involves the Michael addition of 4-hydroxycoumarins to vinyl-substituted N-heterocycles . This chemistry is also suitable for thiocoumarins and quinolinones . A mechanism is proposed involving nucleophilic attack at the vinyl-group of the protonated N-heterocycle .

Molecular Structure Analysis

The structure of 4’-Hydroxy Warfarin-d4 is similar to that of Warfarin, which has a molecular formula of C19H16O4 . The structure of Warfarin can be viewed using Java or Javascript .

Chemical Reactions Analysis

Warfarin and its analogs undergo primarily oxidation into 6-, 7-, 8-, and 4’-hydroxywarfarins . Minor but relevant, competing pathways are warfarin reductions into pairs of alcohols . Due to structural similarities with warfarin, hydroxywarfarins undergo reduction, possibly impacting their pharmacological activity and elimination .

Physical And Chemical Properties Analysis

4’-Hydroxy Warfarin-d4 is a pale yellow to light beige solid . It is slightly soluble in Acetic Acid (Sonicated), DMSO, Ethyl Acetate . It has a melting point of 127-129°C .

科学的研究の応用

Anticoagulant

4’-Hydroxy Warfarin-d4 and its derivatives have been effectively used as anticoagulants for the treatment of disorders in which there is excessive or undesirable clotting, such as thrombophlebitis . They are antagonists of vitamin K and their target is vitamin K 2,3-epoxide reductase in the liver microsomes .

Analgesic

These compounds display important pharmacological effects, including analgesic properties . This means they can be used to relieve pain.

Anti-inflammatory

They also have anti-inflammatory properties , which means they can be used to reduce inflammation in the body.

Anti-bacterial

4’-Hydroxy Warfarin-d4 and its derivatives have shown anti-bacterial properties , making them useful in combating bacterial infections.

Anti-viral

These compounds have also demonstrated anti-viral properties , which means they can be used to fight viral infections.

Anti-cancer

4’-Hydroxy Warfarin-d4 and its derivatives have shown anti-cancer properties , indicating potential use in cancer treatment.

Rodenticide

4’-Hydroxy Warfarin-d4 and its derivatives are widely used anticoagulant rodenticides as well as antithrombotic agents . They are stable and storable, combining the merits of acute and chronic rodenticides .

Key Intermediates for Industrial Products

Finally, these compounds are also useful key intermediates for many industrial products such as dyes and liquid crystals .

作用機序

Target of Action

The primary target of 4’-Hydroxy Warfarin-d4, a metabolite of Warfarin, is the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors. By inhibiting VKOR, 4’-Hydroxy Warfarin-d4 interferes with the clotting process, making it an effective anticoagulant .

Mode of Action

4’-Hydroxy Warfarin-d4, like Warfarin, acts by inhibiting the VKOR complex . This inhibition depletes functional vitamin K reserves and reduces the synthesis of vitamin K-dependent active clotting factors II, VII, IX, and X, as well as proteins C and S . This interaction with its targets leads to a decrease in blood clot formation.

Biochemical Pathways

The major metabolic pathway of Warfarin involves the oxidation to various hydroxywarfarins, including 4’-Hydroxy Warfarin . This process is primarily catalyzed by the enzyme CYP2C9, with minor contributions from CYP2C19 . The resulting hydroxywarfarins, including 4’-Hydroxy Warfarin-d4, then act on the VKOR complex to inhibit the vitamin K cycle .

Pharmacokinetics

Warfarin, the parent compound of 4’-Hydroxy Warfarin-d4, is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution and is eliminated by hepatic metabolism with a very small clearance . The elimination half-life is about 35 hours . The pharmacokinetics of 4’-Hydroxy Warfarin-d4 is expected to be similar.

Result of Action

The primary result of the action of 4’-Hydroxy Warfarin-d4 is anticoagulation . By inhibiting the VKOR complex and reducing the synthesis of vitamin K-dependent clotting factors, it prevents the formation of blood clots. This makes it useful in the treatment of conditions such as venous thromboembolism and pulmonary embolism .

Action Environment

The action of 4’-Hydroxy Warfarin-d4, like that of Warfarin, can be influenced by various environmental factors. For instance, certain foods and medications can interact with Warfarin, affecting its anticoagulant effect . Genetic variations, particularly in the CYP2C9 enzyme, can also impact the metabolism and efficacy of Warfarin . It’s reasonable to expect that similar factors would influence the action of 4’-Hydroxy Warfarin-d4.

将来の方向性

特性

IUPAC Name |

5,6,7,8-tetradeuterio-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(CC(=O)C)C3=CC=C(C=C3)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857860 | |

| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy Warfarin-d4 | |

CAS RN |

94820-63-0 | |

| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-2-(hydroxymethyl)-, [2R-(2-alpha-,3a-ba-,6a-ba-)]- (9C](/img/no-structure.png)

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)

![2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one](/img/structure/B587651.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)